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Steviol-13CD2 Acyl Glucuronide

Cat. No.: B1160195
M. Wt: 497.58
Attention: For research use only. Not for human or veterinary use.
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Description

Steviol-13CD2 Acyl Glucuronide is a high-purity, stable isotope-labeled analytical standard designed for the accurate quantification of steviol and its metabolites in pharmacokinetic and metabolic studies. After oral consumption of steviol glycosides (the sweet compounds from Stevia rebaudiana Bertoni), they are metabolized by gut bacteria to steviol . Steviol is absorbed and transported to the liver, where it is primarily conjugated with glucuronic acid to form steviol glucuronide, which is the main metabolite found in human blood and urine . This deuterated analog (13CD2) is structurally identical to the native compound but features isotopic labels that create a distinct mass signature, making it an ideal internal standard for mass spectrometry-based assays. Its primary research application is in quantitative bioanalysis, such as with LC-MS/MS or GC-MS, where it is used to correct for analyte loss during sample preparation and matrix effects during ionization, thereby ensuring high data accuracy and reproducibility . By enabling precise measurement of steviol glucuronide levels, this compound aids in critical research areas, including the study of steviol glycoside metabolism, absorption, and excretion in both preclinical and clinical settings. Some research suggests that steviol glucuronide may have bioactive properties, such as a glucose-dependent insulinotropic effect on pancreatic islets, making reliable quantification essential for understanding its potential pharmacological role . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C₂₅¹³CH₃₆D₂O₉

Molecular Weight

497.58

Synonyms

β-D-Glucopyranuronic Acid 1-[(4α)-13-Hydroxykaur-16-en-18-oate]-13CD2

Origin of Product

United States

Synthesis and Characterization of Steviol 13cd2 Acyl Glucuronide for Research Applications

Strategies for Chemical and Enzymatic Synthesis of Deuterated Acyl Glucuronides

The synthesis of deuterated acyl glucuronides can be achieved through both chemical and enzymatic approaches. hyphadiscovery.comresearchgate.net Chemical synthesis offers control over the reaction conditions and scalability, while enzymatic methods can provide high regioselectivity and stereoselectivity, mimicking biological processes. researchgate.netnih.gov

Achieving high levels of deuterium (B1214612) incorporation at specific molecular sites is crucial for the utility of the labeled compound as an internal standard. nih.gov Various methods are employed to introduce deuterium with precision:

Acid- and Base-Catalyzed Hydrogen-Deuterium Exchange (HDX): This method involves the exchange of protons for deuterons at activated carbon centers. nih.gov The process is often facilitated by the use of deuterated acids or bases in a deuterium source like D₂O. nih.gov For Steviol-13CD2 Acyl Glucuronide, this could be applied to the precursor molecule before glucuronidation.

Metal-Catalyzed Deuteration: Transition metals, such as palladium and ruthenium, are effective catalysts for hydrogen-deuterium exchange reactions. researchgate.netmdpi.com These methods can offer high regioselectivity, for instance, at benzylic or α-positions to functional groups. mdpi.com For the synthesis of the target compound, a suitable catalyst would be chosen to selectively deuterate the desired positions on the steviol (B1681142) precursor.

Use of Deuterated Reagents: Incorporating deuterium can be achieved by using deuterated building blocks or reagents during the synthesis. researchgate.net This ensures the label is introduced at a specific, predetermined position.

The choice of methodology depends on the desired location of the deuterium labels and the chemical nature of the precursor molecule. nih.gov The stability of the label is a key consideration; deuterium should be placed on non-exchangeable sites to prevent its loss during analysis. acanthusresearch.com

The design of the precursor molecule is a critical step in the synthesis of this compound. The deuterium labels are introduced into the steviol backbone prior to the glucuronidation step. Isotopic enrichment is the process of increasing the concentration of a specific isotope above its natural abundance. isotope.commagdiragheb.com

Several techniques can be employed for isotopic enrichment:

Distillation: This technique separates isotopes based on small differences in their boiling points. wikipedia.org It is particularly effective for enriching isotopes of lighter elements. wikipedia.org

Chemical Exchange Processes: These methods utilize the slight differences in chemical reaction rates between isotopes to achieve separation. magdiragheb.comwikipedia.org

Laser Isotope Separation: This technique uses lasers to selectively excite molecules containing a specific isotope, which can then be separated chemically. iaea.org

The goal is to achieve a high isotopic enrichment (typically >98%) to ensure the utility of the final compound as an internal standard. sigmaaldrich.com The enrichment level is a key parameter that is carefully controlled and verified. isotope.com

Analytical Methodologies for Structural Elucidation of Labeled Steviol Acyl Glucuronide

Once synthesized, the precise structure and isotopic composition of this compound must be confirmed. A combination of spectroscopic techniques is employed for this purpose. rsc.orgthermofisher.com

NMR spectroscopy is a powerful tool for the structural elucidation of molecules and is particularly valuable for confirming the position of isotopic labels. hyphadiscovery.comnih.gov Both ¹H NMR and ²H (Deuterium) NMR are utilized.

¹H NMR: In a deuterated compound, the signals corresponding to the positions where hydrogen has been replaced by deuterium will be absent or significantly reduced in intensity in the ¹H NMR spectrum. researchgate.net

²H NMR: This technique directly observes the deuterium nuclei, providing a spectrum where peaks correspond to the deuterated positions. sigmaaldrich.com The chemical shifts in ²H NMR are very similar to those in ¹H NMR, simplifying spectral interpretation. sigmaaldrich.com

The combination of these NMR techniques provides unambiguous confirmation of the deuterium incorporation sites. nih.govwiley.com

Table 1: Hypothetical NMR Data for Isotopic Position Confirmation

Technique Observed Result Interpretation
¹H NMR Absence of signals at δ X.XX and Y.YY ppm Successful deuteration at the corresponding positions.
²H NMR Presence of signals at δ X.XX and Y.YY ppm Confirms the location of the deuterium labels.
¹³C NMR Isotope-induced shifts on carbons adjacent to deuterated sites Further evidence of deuterium incorporation.
2D NMR (HMBC) Correlations confirm the glucuronide linkage to the steviol backbone Confirms the correct conjugation site.

High-resolution mass spectrometry is an essential technique for characterizing stable isotope-labeled compounds. longdom.orgbioanalysis-zone.com It provides a highly accurate mass measurement, which allows for the determination of the elemental composition of a molecule. thermofisher.comscirp.org

Key information obtained from HRMS includes:

Accurate Mass Measurement: HRMS can distinguish between compounds with the same nominal mass but different elemental compositions due to its high resolving power. bioanalysis-zone.comscirp.org This confirms the molecular formula of the synthesized this compound.

Isotopic Pattern Analysis: The mass spectrum of a deuterated compound will show a characteristic isotopic distribution. longdom.org The relative intensities of the isotopic peaks can be used to calculate the isotopic enrichment and purity of the labeled compound. rsc.orgnih.gov

Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the molecule and analyzing the resulting product ions. scirp.orgscirp.org This can help to confirm the location of the deuterium labels within the molecular structure.

Table 2: Representative HRMS Data for Labeled Compound Characterization

Parameter Measurement Significance
Molecular Formula C₅₀H₇₈D₂O₂₈ Confirmed by accurate mass measurement.
Calculated m/z [M-H]⁻ 1153.4859 Theoretical mass-to-charge ratio.
Measured m/z [M-H]⁻ 1153.4862 Experimental mass-to-charge ratio, confirming elemental composition.
Isotopic Enrichment 99.1% Determined from the relative abundance of isotopolog ions. nih.gov

Purity Assessment and Stability Considerations for Research Standards

The quality of a research standard is defined by its purity and stability. For stable isotope-labeled compounds, this includes both chemical and isotopic purity.

Chemical Purity: This is typically assessed using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometric detection. thermofisher.com The presence of any unlabeled drug or other impurities can be quantified. tandfonline.com

Isotopic Purity: This refers to the percentage of the compound that contains the desired isotopic label. nih.gov It is a critical parameter for internal standards and is accurately determined by HRMS. rsc.orgnih.gov The presence of unlabeled analyte in the deuterated standard can lead to inaccurate quantification. tandfonline.com

Stability: The stability of the deuterated standard under various storage and experimental conditions must be evaluated. acanthusresearch.com Factors such as temperature, light, and pH can potentially affect the integrity of the compound. nih.gov Deuterium labels on non-exchangeable positions are generally stable. acanthusresearch.com

A comprehensive Certificate of Analysis for a research standard like this compound will include detailed information on its chemical and isotopic purity, as determined by these analytical methods. ulakbim.gov.tr

Table 3: Compound Names Mentioned

Compound Name
This compound
Steviol
Steviol Glycosides
Deuterium
D₂O
Palladium

Advanced Mechanistic Metabolism Studies of Steviol Acyl Glucuronide in Non Human Systems

Enzymatic Glucuronidation Pathways of Steviol (B1681142) to Steviol Acyl Glucuronide

The primary pathway for the metabolic clearance of steviol, the aglycone of steviol glycosides, is through glucuronidation. nih.gov This process involves the conjugation of glucuronic acid to the steviol molecule, significantly increasing its water solubility and facilitating its excretion from the body. nih.gov This enzymatic reaction is catalyzed by a superfamily of enzymes known as Uridine (B1682114) Diphosphoglucuronosyl Transferases (UGTs). wikipedia.org The resulting metabolite, Steviol Acyl Glucuronide, is the principal form in which steviol is eliminated. researchgate.net

In vitro studies utilizing human liver and intestinal microsomes, as well as recombinant human UGT enzymes, have been instrumental in identifying the specific isoforms responsible for steviol glucuronidation. nih.govresearchgate.net Research indicates that the formation of Steviol Acyl Glucuronide is primarily mediated by UGT2B7. nih.govresearchgate.net At higher concentrations of steviol, UGT1A3 also contributes to this metabolic process. nih.govresearchgate.net

The kinetic parameters of this reaction have been investigated in various in vitro systems, highlighting the efficiency of these enzymes in conjugating steviol. UGT enzymes catalyze the transfer of the glucuronic acid moiety from the activated cofactor, UDP-glucuronic acid (UDPGA), to the carboxylic acid group of steviol, forming an ester linkage characteristic of an acyl glucuronide. wikipedia.org The identification of UGT2B7 as the main enzyme provides a mechanistic basis for understanding the disposition of steviol and potential interactions with other drugs metabolized by the same pathway. nih.gov

Table 1: UGT Isoforms Involved in Steviol Glucuronidation In Vitro
UGT IsoformRelative ContributionSubstrate ConcentrationReference
UGT2B7PrimaryLow and High nih.govresearchgate.net
UGT1A3SecondaryHigh nih.govresearchgate.net

The metabolism of xenobiotics, including the process of glucuronidation, often exhibits significant differences between species. nih.govnih.gov These variations can be attributed to differences in the expression levels, substrate specificity, and kinetic properties of UGT enzymes. mdpi.com In the context of steviol metabolism, in vitro studies have revealed quantitative differences in glucuronidation rates between species.

For instance, comparative studies using liver microsomes have shown disparities in the intrinsic clearance of steviol glucuronidation between rats and humans. nih.govresearchgate.net Such differences are critical when extrapolating data from animal models to predict human metabolism. While many laboratory animal species are capable of forming N-glucuronides, the specific capacity and primary isoforms involved can be compound-dependent. nih.gov For other compounds, such as diclofenac, the rate of glucuronidation in rat liver microsomes was found to be significantly lower than in microsomes from mice, dogs, monkeys, and humans. mdpi.com Similarly, for the drug ezetimibe, the maximum metabolic rate (Vmax) of glucuronidation was highest in monkey intestinal microsomes, followed by rat, mouse, human, and dog. mdpi.com These examples underscore the importance of characterizing species-specific metabolic profiles for accurate preclinical assessment.

Table 2: Comparative Glucuronidation of Various Compounds Across Species (Illustrative)
CompoundSpecies with Highest Activity (In Vitro)Species with Lowest Activity (In Vitro)Reference
DiclofenacMouseRat mdpi.com
EzetimibeMonkeyDog mdpi.com
Compound 1 (mTOR inhibitor)Human, Dog, Rat (favor N2-glucuronidation)Monkey (favors N1-glucuronidation) nih.gov

Investigation of Post-Formation Metabolic Fate and Interconversion

Steviol Acyl Glucuronide, like other compounds in its chemical class, is not a stable, inert metabolite. nih.gov Following its enzymatic formation, it can undergo further chemical transformations in biological matrices, including hydrolysis and non-enzymatic molecular rearrangement. currentseparations.com

Acyl glucuronides are known for their chemical instability, particularly at physiological pH. currentseparations.com In vitro, Steviol Acyl Glucuronide can be hydrolyzed, cleaving the ester bond and releasing the parent aglycone, steviol, and glucuronic acid. scispace.com This reaction can occur spontaneously in aqueous environments and can also be catalyzed by enzymes. Endogenous β-glucuronidases present in plasma and tissue samples can accelerate the hydrolysis of O-glucuronides. scispace.com The stability of acyl glucuronides is often pH-dependent, and maintaining samples at a lower temperature (e.g., 4°C) and an acidic pH can help to minimize in vitro hydrolysis during analysis. scispace.com

A key characteristic of 1-O-β-acyl glucuronides is their propensity to undergo a non-enzymatic intramolecular rearrangement known as acyl migration. currentseparations.comnih.gov This process involves the transfer of the acyl group (steviol) from its initial C-1 position on the glucuronic acid ring to the adjacent hydroxyl groups at the C-2, C-3, and C-4 positions. currentseparations.com

This migration results in the formation of various positional isomers (β-1,2-, β-1,3-, and β-1,4-O-acyl glucuronides). kisti.re.kr These isomers are generally more stable towards hydrolysis by β-glucuronidases compared to the parent 1-O-β-acyl glucuronide. scispace.com The rate of acyl migration is a measure of the compound's reactivity and is considered a critical factor in assessing the potential for acyl glucuronides to covalently bind to macromolecules. nih.govresearchgate.net The process is complex, with the sequential appearance of the 2-, 3-, and 4-O-acyl isomers being observable over time in buffered solutions. kisti.re.kr

Application of Steviol-13CD2 Acyl Glucuronide in Metabolic Tracing Studies

The use of stable, isotopically labeled compounds is a powerful technique for elucidating complex metabolic pathways. frontiersin.org this compound serves as an ideal tracer for in vitro and in vivo metabolic studies. The incorporation of stable isotopes—in this case, Carbon-13 (¹³C) and Deuterium (B1214612) (D, from the CD2 group)—creates a "heavy" version of the molecule.

When this labeled compound is introduced into a biological system, it can be definitively distinguished from the endogenous, unlabeled counterpart using mass spectrometry-based analytical methods. nih.gov This allows researchers to:

Trace Metabolic Fate: Precisely track the absorption, distribution, and excretion of the administered glucuronide without interference from other metabolites.

Quantify Interconversion: Accurately measure the rates of hydrolysis back to steviol and the formation of various acyl migration isomers. nih.gov

Stable isotope tracers offer significant advantages over traditional radioactive tracers, as they are non-radioactive and allow for the interrogation of multiple pathways simultaneously, maximizing the information gained from a single experiment. frontiersin.orgkuleuven.be The use of this compound enables a detailed and quantitative understanding of its metabolic stability and reactivity.

Elucidating Metabolic Pathways and Metabolite Identification in Non-Human Models

The metabolic fate of steviol glycosides in non-human systems has been a subject of significant research, primarily focusing on the pathway leading to the formation of steviol acyl glucuronide. In vivo and in vitro models, particularly using rats and mice, have been instrumental in delineating this metabolic cascade. Following oral administration, steviol glycosides are not absorbed in the upper gastrointestinal tract but proceed to the colon, where gut microbiota hydrolyze them into their aglycone form, steviol. nih.govnih.gov

Subsequent absorption of steviol from the intestine leads to its transport to the liver. nih.gov Hepatic metabolism is the primary site for the conjugation of steviol into steviol acyl glucuronide. nih.gov Studies utilizing rat and human liver microsomes have identified oxidative metabolites of steviol, such as monohydroxy and dihydroxy derivatives, indicating that while glucuronidation is the major pathway, other minor biotransformations can occur. nih.gov The resulting steviol acyl glucuronide is the principal metabolite detected in plasma. nih.gov

In vitro systems are crucial for detailed metabolite identification and pathway elucidation. nuvisan.com Models such as isolated liver microsomes, hepatocytes, and pancreatic islets from mice and rats allow for the controlled study of specific metabolic steps. nih.govdoi.org For instance, research with isolated mouse islets has been used to investigate the biological activity of steviol glucuronide. nih.govresearchgate.net The unambiguous identification of metabolites in these complex biological matrices is often confirmed through advanced analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, which compare the experimental metabolite's characteristics to a known, purified standard. acs.org A stable isotope-labeled compound such as this compound serves as an ideal internal standard for such quantitative analyses, ensuring high accuracy and precision in metabolite detection.

The excretion route of steviol acyl glucuronide shows species-specific differences. In rats, it is primarily excreted via bile into the feces, whereas in humans, the main route of elimination is through urine. acs.org

Table 1: Summary of Metabolic Pathway Elucidation in Non-Human Models

Metabolic Step Description Non-Human Model System Key Findings
Hydrolysis Cleavage of glycosidic bonds from steviol glycosides to yield steviol. Rat (in vivo) Occurs in the colon, mediated by gut microbiota. Steviol is then absorbed. nih.gov
Glucuronidation Conjugation of steviol with glucuronic acid to form steviol acyl glucuronide. Rat Liver Microsomes (in vitro) Major hepatic metabolic pathway for steviol. nih.gov
Oxidation Formation of hydroxylated metabolites. Rat & Human Liver Microsomes (in vitro) Identification of monohydroxy and dihydroxy steviol metabolites. nih.gov
Excretion Elimination of steviol acyl glucuronide. Rat (in vivo) Primarily excreted in feces via bile. acs.org

| Bioactivity | Assessment of biological effects. | Isolated Mouse Islets (in vitro) | Steviol glucuronide demonstrates insulinotropic effects. nih.govresearchgate.net |

Quantitative Assessment of Metabolic Fluxes Using Stable Isotope Tracers

Metabolic flux analysis is a powerful methodology used to quantify the rates of metabolic reactions within a biological system. mdpi.com The use of stable isotope-labeled compounds, or tracers, is central to these studies, providing a dynamic view of metabolic pathways that cannot be achieved by measuring metabolite concentrations alone. nih.govmit.edu A specifically labeled molecule like this compound is an exemplary tracer for investigating its own metabolic fate and the interconnectedness of related pathways.

The core principle of isotope-assisted metabolic flux analysis (iMFA) involves introducing a labeled substrate into a biological system (e.g., cell culture, isolated organs, or a whole animal) and tracking the distribution of the isotope label throughout the metabolic network over time. nih.govnih.gov The pattern and rate at which the heavy isotopes from the tracer are incorporated into downstream metabolites are measured, typically by mass spectrometry or NMR. nih.gov This labeling data, combined with a metabolic network model, allows for the calculation of intracellular fluxes—the actual rates of enzymatic reactions. nih.govresearchgate.net

In the context of this compound, such a tracer would be invaluable for several reasons:

Pathway Confirmation and Quantitation: By tracking the ¹³C and D labels, researchers can definitively trace the flow of the carbon skeleton and specific hydrogen atoms through subsequent metabolic transformations, such as hydrolysis back to steviol or other potential reactions.

Resolving Competing Fates: The tracer can quantify the partitioning of the glucuronide conjugate between different metabolic fates. For example, in studies with rat bladder tissue, acyl glucuronides can undergo hydrolysis or form covalent adducts with proteins. nih.gov A stable isotope tracer would allow for precise measurement of the flux towards each of these competing pathways.

Turnover Rates: The rate of disappearance of the labeled parent compound and the appearance of labeled metabolites can be used to calculate metabolic turnover and clearance rates in specific tissues or in vitro systems.

The choice of tracer is critical for the precision of flux estimates. nih.govresearchgate.net The dual labeling in this compound provides a robust internal marker to follow complex atom transitions. Computational analysis of the resulting mass isotopomer distributions reveals the relative contributions of different pathways to the production and consumption of metabolites linked to the tracer. biorxiv.org

Table 2: Illustrative Data from a Hypothetical Tracer Study using this compound in Rat Hepatocytes

Time Point (minutes) Analyte Mass Isotopomer Relative Abundance (%) Calculated Flux (nmol/10⁶ cells/hr)
0 This compound M+3 100.0 -
30 This compound M+3 65.2 15.8 (Hydrolysis Rate)
30 Steviol M+3 31.5 15.8 (Formation Rate)
60 This compound M+3 42.1 16.1 (Hydrolysis Rate)
60 Steviol M+3 52.8 16.1 (Formation Rate)
120 This compound M+3 18.5 15.9 (Hydrolysis Rate)
120 Steviol M+3 74.3 15.9 (Formation Rate)

| 120 | Monohydroxy-Steviol | M+3 | 2.1 | 0.7 (Formation Rate) |

This table is a hypothetical representation of data to illustrate the principles of a stable isotope tracer experiment. M+3 refers to the molecule containing the heavy isotopes.

Bioanalytical Method Development and Validation Utilizing Steviol 13cd2 Acyl Glucuronide

Role of Stable Isotope Labeled Analogs as Internal Standards in Quantitative Bioanalysis

The use of stable isotope-labeled (SIL) analogs as internal standards (IS) is a widely accepted and preferred approach in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) based assays. texilajournal.comclearsynth.com These standards are synthetic versions of the analyte where one or more atoms have been replaced with their heavier stable isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). Steviol-13CD2 Acyl Glucuronide, a deuterated form of steviol (B1681142) acyl glucuronide, serves as an ideal internal standard for the quantification of its unlabeled counterpart.

The fundamental principle behind using a SIL IS is that it behaves nearly identically to the analyte during sample preparation, chromatography, and ionization. texilajournal.com By adding a known concentration of the SIL IS to the biological sample at an early stage of the analytical process, it can effectively compensate for variability in sample extraction, potential degradation, and fluctuations in instrument response. texilajournal.com Deuterated standards, like this compound, co-elute with the analyte, which helps to correct for measurement errors that could arise from ion suppression or enhancement. texilajournal.com

Principle and Advantages of Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that leverages the use of stable isotope-labeled internal standards to achieve high accuracy and precision in quantitative measurements. nih.gov The core principle of IDMS involves adding a known amount of an isotopically enriched standard (the "spike"), such as this compound, to a sample containing an unknown amount of the native analyte (steviol acyl glucuronide). nih.gov

After the spike is thoroughly mixed with the sample, the mixture is analyzed by mass spectrometry. The instrument measures the ratio of the signal from the native analyte to that of the isotopically labeled standard. Since the amount of the added standard is known, this ratio can be used to accurately calculate the concentration of the analyte in the original sample.

The primary advantages of IDMS include:

High Accuracy and Precision: By using a signal ratio rather than an absolute signal intensity, IDMS minimizes errors arising from sample loss during preparation, injection volume variations, and instrument signal drift.

Correction for Analytical Variability: The SIL IS experiences the same processing and analytical variations as the analyte, providing a reliable internal reference for quantification.

Enhanced Specificity: The use of mass spectrometry allows for the differentiation between the analyte and the SIL IS based on their mass difference, ensuring high selectivity.

Matrix Effects and Compensation Strategies in Complex Biological Samples (Non-Human)

Biological matrices, such as plasma, urine, and tissue homogenates from non-human preclinical species, are inherently complex and contain numerous endogenous components. These components can interfere with the ionization of the analyte in the mass spectrometer's source, a phenomenon known as the "matrix effect." This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which can compromise the accuracy and precision of the analytical method.

The co-elution of the stable isotope-labeled internal standard with the analyte is a key strategy to compensate for these matrix effects. clearsynth.com Because this compound has physicochemical properties that are virtually identical to the unlabeled steviol acyl glucuronide, it is affected by the matrix in the same way. Consequently, any suppression or enhancement of the analyte's signal is mirrored by a proportional change in the internal standard's signal. The ratio of the analyte to the internal standard, therefore, remains constant, allowing for accurate quantification despite the presence of matrix interferences.

Other strategies to mitigate matrix effects include:

Efficient Sample Preparation: Techniques like protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) are employed to remove a significant portion of the interfering matrix components before analysis.

Chromatographic Separation: Optimizing the liquid chromatography method to separate the analyte from co-eluting matrix components can also reduce interference.

Development and Optimization of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods

The development of a robust and reliable LC-MS/MS method is critical for the accurate quantification of steviol acyl glucuronide in biological samples. This involves the careful optimization of both the chromatographic separation and the mass spectrometric detection parameters to ensure sensitivity, specificity, and reproducibility.

Chromatographic Separation Techniques for Steviol Acyl Glucuronide and its Isomers

The effective chromatographic separation of steviol acyl glucuronide and its stable isotope-labeled internal standard, this compound, from endogenous matrix components is essential to minimize matrix effects and ensure accurate quantification. Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) are commonly employed for this purpose.

A C18 column is often a suitable choice for the separation of steviol glycosides and their metabolites. researchgate.net Gradient elution, where the composition of the mobile phase is changed over the course of the analytical run, is typically used to achieve optimal separation and peak shape. The mobile phase often consists of a mixture of an aqueous component (e.g., water with a small amount of acid like formic acid to improve ionization) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The gradient is programmed to start with a higher proportion of the aqueous phase and gradually increase the organic phase to elute the analytes of interest.

Hydrophilic Interaction Liquid Chromatography (HILIC) can also be a valuable technique for the analysis of polar compounds like steviol glycosides, offering an alternative separation mechanism. nih.gov

Mass Spectrometric Parameters for Enhanced Sensitivity and Specificity

Tandem mass spectrometry (MS/MS) provides a high degree of sensitivity and specificity for the quantification of analytes in complex matrices. The selection and optimization of mass spectrometric parameters are crucial for achieving the desired performance. For steviol glycosides and their metabolites, electrospray ionization (ESI) in the negative ion mode has been shown to provide a higher signal response and is therefore often preferred. researchgate.net

The mass spectrometer is typically operated in the multiple reaction monitoring (MRM) mode. In this mode, a specific precursor ion (the deprotonated molecule, [M-H]⁻) of the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is then monitored in the third quadrupole. This process is performed for both the analyte (steviol acyl glucuronide) and the internal standard (this compound). The specificity of monitoring a unique precursor-to-product ion transition for each compound significantly reduces background noise and enhances the selectivity of the assay.

An illustrative table of optimized MRM parameters for the analysis of Steviol Acyl Glucuronide and its internal standard is provided below.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Steviol Acyl Glucuronide493.3317.2200-25
This compound496.3320.2200-25

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Validation Parameters for Bioanalytical Methods in Non-Clinical Research

Once a bioanalytical method has been developed, it must undergo a thorough validation process to demonstrate that it is reliable and suitable for its intended purpose. The validation of bioanalytical methods for non-clinical studies should follow the principles outlined in regulatory guidelines, such as the ICH M10 guideline. kymos.comich.orgeuropa.eu A full validation should be performed for the primary matrix being analyzed. europa.eu

The key validation parameters include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, including metabolites, impurities, and matrix components.

Accuracy: The closeness of the determined value to the true value. It is typically assessed by analyzing quality control (QC) samples at different concentration levels and is expressed as the percentage of the nominal concentration.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the coefficient of variation (CV) or relative standard deviation (RSD).

Calibration Curve: A series of standards of known concentrations are analyzed to establish the relationship between the instrument response and the concentration of the analyte. The curve should have a defined range, including a lower limit of quantification (LLOQ) and an upper limit of quantification (ULOQ).

Stability: The chemical stability of the analyte in the biological matrix under various conditions that it may encounter during the entire analytical process, from sample collection to final analysis. This includes freeze-thaw stability, short-term (bench-top) stability, and long-term storage stability.

Matrix Effect: As discussed earlier, this is the effect of the matrix components on the ionization of the analyte and internal standard. It should be evaluated to ensure that it does not compromise the accuracy and precision of the method.

The table below summarizes typical acceptance criteria for these validation parameters in non-clinical bioanalytical method validation.

Validation ParameterAcceptance Criteria
Selectivity No significant interference at the retention time of the analyte and IS in blank matrix samples from at least 6 different sources.
Accuracy The mean value should be within ±15% of the nominal value for QC samples (±20% for LLOQ).
Precision The CV or RSD should not exceed 15% for QC samples (20% for LLOQ).
Calibration Curve Correlation coefficient (r²) should be ≥ 0.99. At least 75% of the non-zero standards must meet the accuracy criteria (within ±15% of nominal, ±20% at LLOQ).
Stability The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Matrix Effect The CV of the IS-normalized matrix factor calculated from the 6 lots of matrix should be ≤ 15%.

This interactive table provides a summary of common acceptance criteria for bioanalytical method validation.

An article on the bioanalytical method development and validation of this compound cannot be generated at this time. A comprehensive search for scientific literature containing the specific data required for the outlined sections—Accuracy, Precision, and Linearity Assessment; Limits of Detection (LOD) and Quantification (LOQ) in Research Matrices; and Selectivity and Robustness Considerations—did not yield any publications with detailed research findings or data tables for this specific compound.

The search included queries for bioanalytical methods for steviol acyl glucuronide, with a focus on the use of deuterated internal standards like this compound. While general information on the analysis of steviol glucuronides and the principles of bioanalytical method validation is available, no specific studies detailing the validation parameters for a method utilizing this compound could be located. Therefore, the request for a detailed and data-rich article focusing solely on this compound cannot be fulfilled.

Biochemical Reactivity and Protein Adduction Mechanisms of Acyl Glucuronides in Research Contexts

Chemical Pathways of Acyl Glucuronide Reactivity: Transacylation and Glycation

The chemical reactivity of acyl glucuronides like Steviol-13CD2 Acyl Glucuronide leads to the formation of covalent adducts with proteins through two primary mechanisms: transacylation and glycation. researchgate.net These pathways are influenced by the inherent instability of the 1-β-O-acyl glucuronide ester linkage.

Nucleophilic Attack and Covalent Adduct Formation (e.g., with Model Proteins)

The transacylation pathway involves a direct nucleophilic attack on the electrophilic carbonyl carbon of the acyl group of the glucuronide. nih.gov Nucleophilic residues on proteins, such as lysine (-NH2), cysteine (-SH), and serine (-OH), can act as attackers, leading to the formation of a stable covalent bond between the steviol (B1681142) acyl group and the protein. mdpi.com This reaction displaces the glucuronic acid moiety. researchgate.net In research settings, model proteins like Human Serum Albumin (HSA) are often used to study this process, as they are abundant in plasma and have numerous nucleophilic sites available for adduction. mdpi.comnih.gov

The second major pathway, glycation, is initiated by an intramolecular rearrangement of the acyl group from its initial C-1 position on the glucuronic acid ring to other positions, forming 2-O, 3-O, and 4-O-acyl isomers. researchgate.netresearchgate.net These positional isomers can exist in equilibrium between a cyclic form and a reactive open-chain aldehyde form. researchgate.net The aldehyde can then react with nucleophilic amino groups on proteins, such as the ε-amino group of lysine, to form a Schiff base (or imine). nih.gov This process results in the entire glucuronide conjugate, not just the acyl portion, becoming covalently attached to the protein. nih.gov

Table 1: Mechanisms of Acyl Glucuronide-Mediated Protein Adduction
MechanismInitiating StepReactive SpeciesProtein NucleophileResulting Adduct
TransacylationDirect attack on carbonyl carbon1-β-O-acyl glucuronide-NH2 (Lys), -SH (Cys), -OH (Ser)Acyl-protein adduct (amide, thioester, or ester bond)
GlycationIntramolecular acyl migrationAldehyde form of 2-, 3-, or 4-O-acyl isomers-NH2 (Lys)Schiff base, leading to Amadori product

Amadori Rearrangement Products from Acyl Glucuronide Isomers

Following the formation of a Schiff base via the glycation pathway, the adduct is not yet stable. It can undergo a spontaneous chemical rearrangement known as the Amadori rearrangement. wikipedia.org This reaction converts the unstable imine into a more stable 1-amino-1-deoxy-2-ketose structure, known as an Amadori product. nih.govresearchgate.net This rearrangement effectively locks the glucuronide conjugate onto the protein target irreversibly. wikipedia.org

It is important to note that the Amadori rearrangement can only proceed from the 3-O and 4-O positional isomers of the acyl glucuronide. nih.gov The initial 1-β-O-acyl glucuronide cannot form the necessary open-chain aldehyde intermediate, and the 2-O-acyl isomer is structurally unable to undergo the rearrangement. nih.gov The formation of these stable Amadori products is a key step in the glycation-mediated protein adduction by acyl glucuronides.

In Vitro Models for Studying Acyl Glucuronide-Protein Interactions

To understand the mechanisms and consequences of acyl glucuronide reactivity, various in vitro models have been developed. These systems allow for controlled investigation of protein adduction without the complexities of a whole biological system. nih.gov

Incubation Systems with Isolated Proteins and Cellular Components

A common approach involves incubating the acyl glucuronide of interest with purified proteins, most notably Human Serum Albumin (HSA), in a buffered solution at physiological pH and temperature. nih.govspringernature.com HSA is a relevant target as it is a major plasma protein that is extensively modified by various reactive metabolites in vivo. mdpi.com

Alternatively, cellular components are used to both synthesize the acyl glucuronide and study its subsequent reactions. For instance, carboxylic acid-containing compounds can be incubated with liver microsomes fortified with the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA). springernature.com The microsomes contain the UGT enzymes necessary to produce the acyl glucuronide metabolite in situ. mdpi.com HSA or other target proteins can then be added to this system to assess the potential for covalent binding. nih.gov These models can also incorporate trapping agents, such as glutathione, to mimic cellular defense mechanisms and compete for reaction with the acyl glucuronide. nih.gov

Table 2: Common In Vitro Models for Acyl Glucuronide Reactivity Studies
Model SystemComponentsPurposeKey Measurement
Purified Protein IncubationSynthesized acyl glucuronide, Human Serum Albumin (HSA), Buffer (pH 7.4)To study direct reactivity and adduct formation with a key plasma protein.Rate of adduct formation, identification of modified amino acid residues.
Microsomal Biosynthesis & IncubationParent compound, Liver microsomes, UDPGA, Target protein (e.g., HSA)To mimic metabolic activation and subsequent protein binding in the same system.Extent of covalent binding, rate of parent compound disappearance.
Cellular Homogenate IncubationAcyl glucuronide, Liver cytosol, mitochondria, or other fractionsTo identify a broader range of potential protein targets within cellular compartments.Identification of adducted proteins in different subcellular fractions.

Detection and Characterization of Protein Adducts using Proteomic Techniques

Once protein adducts are formed in vitro, advanced analytical techniques are required for their detection and characterization. Proteomics, particularly mass spectrometry-based approaches, is the cornerstone of this analysis. nih.gov

The typical workflow involves digesting the adducted protein (e.g., HSA) with a protease like trypsin. The resulting peptide mixture is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer can identify peptides that have been modified by the addition of the acyl group (from transacylation) or the entire glucuronide conjugate (from glycation), as these adducts cause a characteristic mass shift in the peptide. nih.gov Tandem mass spectrometry (MS/MS) is then used to fragment the modified peptides, which helps to pinpoint the exact amino acid residue that has been adducted. This level of detail is crucial for understanding the specificity of the reaction. nih.gov

Computational Chemistry and Molecular Modeling Approaches

Alongside experimental work, computational methods play an increasingly important role in predicting and understanding the reactivity of acyl glucuronides. nih.gov These approaches can provide insights into the chemical properties that govern the stability and reactivity of these metabolites.

Quantitative Structure-Property Relationship (QSPR) models have been developed to predict the degradation half-life of acyl glucuronides based on their molecular features. nih.gov These models have identified properties such as molecular ring complexity, electronegativity, and dipole moment as important predictors of reactivity. nih.gov A shorter half-life is often correlated with higher reactivity and a greater potential for protein binding. mdpi.com

More sophisticated molecular modeling techniques, such as Density Functional Theory (DFT), can be used to model the transition states of the chemical reactions involved, such as the intramolecular acyl migration. rsc.orgnih.gov By calculating the activation energies for these reactions, researchers can predict the rates of transacylation and hydrolysis, offering a deeper understanding of the factors that make a particular acyl glucuronide more or less reactive. nih.gov These computational tools are valuable in drug discovery for flagging potentially problematic compounds early in development. nih.gov

Prediction of Acyl Glucuronide Reactivity and Adduct Sites

The reactivity of acyl glucuronides, including this compound, is a significant area of study due to their potential to form covalent adducts with proteins. nih.gov The prediction of this reactivity and the specific sites of protein adduction is essential in the early stages of drug design and safety assessment. nih.gov Various in silico and in vitro models have been developed to rank the reactivity of these metabolites. nih.govdntb.gov.ua

One predictive approach involves establishing a correlation between the degradation half-life of the acyl glucuronide and the hydrolysis half-life of its corresponding methyl ester derivative. nih.gov This method allows for a more rapid assessment of reactivity without the need for complex synthesis of the acyl glucuronide itself. nih.gov Furthermore, completely in silico models have been developed that correlate the methyl ester hydrolysis half-life with the predicted 13C NMR chemical shift of the carbonyl carbon and steric descriptors. nih.gov These computational models offer a low-cost and reasonably accurate means of predicting acyl glucuronide reactivity early in the drug discovery process. nih.gov

The stability and reactivity of acyl glucuronides are influenced by both electronic and steric factors of the parent molecule. nih.gov The electronic properties of the carbonyl carbon atom, which can be related to the pKa of the parent carboxylic acid, along with the steric hindrance around the acyl group, are key determinants of the conjugate's stability under physiological conditions. nih.gov

The primary mechanisms of acyl glucuronide-mediated protein adduction involve nucleophilic displacement and intramolecular acyl migration. researchgate.net In nucleophilic displacement, protein nucleophiles directly attack the electrophilic carbonyl carbon of the 1-O-β-isomer. researchgate.net Intramolecular acyl migration involves the rearrangement of the acyl group from the 1-O-β position to the 2-, 3-, and 4-O positions of the glucuronic acid moiety. nih.govresearchgate.net These isomeric esters can then undergo ring-opening to form a reactive aldehyde, which can subsequently form Schiff-base adducts with lysine residues on proteins, followed by Amadori rearrangement to form stable protein adducts. researchgate.net

The isotopic labeling in This compound (with Carbon-13 and Deuterium) is particularly useful in research for tracing the metabolic fate and reactivity of the steviol moiety. These stable isotopes allow for sensitive and specific detection by mass spectrometry, aiding in the identification of protein adducts and the elucidation of adduction mechanisms without introducing significant changes to the molecule's chemical reactivity.

Interactive Data Table: Factors Influencing Acyl Glucuronide Reactivity

Factor Influence on Reactivity Predictive Metrics
Electronic Properties Electron-withdrawing groups near the carbonyl increase electrophilicity and reactivity.pKa of the parent acid, 13C NMR chemical shift of the carbonyl carbon. nih.govnih.gov
Steric Hindrance Increased steric bulk around the acyl group can decrease the rate of nucleophilic attack and acyl migration, thus increasing stability.Steric descriptors in computational models. nih.govnih.gov
pH The rates of hydrolysis and acyl migration are pH-dependent.Degradation half-life at physiological pH. nih.gov
Protein Nucleophilicity The availability and reactivity of nucleophilic residues (e.g., lysine, cysteine, histidine) on the target protein.Covalent binding assays with model proteins like human serum albumin. researchgate.net

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations of Reaction Mechanisms

Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are powerful computational tools used to investigate the detailed reaction mechanisms of enzyme-catalyzed and chemical reactions at an atomic level. nih.govmdpi.com These hybrid methods are particularly well-suited for studying the reactivity of molecules like this compound within a complex biological environment, such as the active site of an enzyme or in solution. researchgate.netbiorxiv.org

In a QM/MM simulation, the region of the system where the chemical reaction occurs (e.g., the acyl glucuronide and the reacting residues of a protein) is treated with a high level of theory, quantum mechanics (QM), which accurately describes the electronic rearrangements during bond formation and breakage. biorxiv.org The remainder of the system, including the bulk of the protein and the surrounding solvent, is treated with a less computationally expensive method, molecular mechanics (MM). biorxiv.org This approach provides a balance between accuracy and computational feasibility, allowing for the simulation of large biomolecular systems. nih.gov

For acyl glucuronides, QM/MM simulations can be employed to:

Elucidate Reaction Pathways: Determine the step-by-step mechanism of acyl migration and nucleophilic attack by protein residues. biorxiv.org This includes identifying transition states and reaction intermediates. nih.gov

Calculate Activation Energies: Compute the energy barriers for different reaction steps, which provides insight into the reaction rates and helps to identify the rate-limiting step. nih.gov For instance, density functional theory (DFT) calculations have been used to model the transacylation reaction of acyl glucuronides, showing a correlation between the calculated activation energy and the degradation rate. rsc.org

Analyze the Role of the Environment: Investigate how the surrounding protein environment, including specific amino acid residues and water molecules, influences the reactivity of the acyl glucuronide through effects like hydrogen bonding and electrostatic interactions. researchgate.netrsc.org

The use of This compound in conjunction with QM/MM simulations, while not altering the fundamental reaction mechanism, can be valuable for validating experimental findings. For example, kinetic isotope effects observed experimentally due to the deuterium (B1214612) labeling could be compared with predictions from QM/MM simulations to provide a more detailed understanding of the transition state structure.

Interactive Data Table: Applications of QM/MM Simulations for Acyl Glucuronides

Application Information Gained Example from Research
Mechanism of Acyl Migration Detailed atomic-level steps of the intramolecular rearrangement of the acyl group.Modeling the transacylation reaction to understand differences in reactivity between isomers. rsc.org
Protein Adduct Formation Elucidation of the nucleophilic attack mechanism by specific amino acid residues (e.g., lysine, cysteine).Simulating the reaction between an acrylamide warhead of a drug and a cysteine residue in a protein kinase. biorxiv.orgbiorxiv.org
Calculation of Reaction Energetics Determination of free energy profiles and activation barriers for hydrolysis and acyl migration.Calculating the activation barrier for the formation of a reactive iron nitrenoid intermediate in a P450 enzyme. nih.gov
Environmental Effects Understanding the role of hydrogen bonding and electrostatic interactions in stabilizing transition states.Investigating the role of specific amino acid residues in stabilizing intermediates during a reaction. biorxiv.org

Advanced Research Applications and Future Perspectives

Steviol-13CD2 Acyl Glucuronide in Preclinical Pharmacokinetic Modeling and Simulation

Preclinical pharmacokinetic (PK) modeling is essential for predicting a drug or metabolite's behavior in living systems, helping to bridge the gap between laboratory research and clinical applications. taylorfrancis.comfrontiersin.org The use of stable isotope-labeled compounds like this compound enhances the precision of these models.

In Vitro-In Vivo Extrapolation (IVIVE) is a modeling technique used to predict the in vivo clearance of a compound from in vitro data. frontiersin.org This process is fundamental in early drug development to forecast how a substance will be metabolized and eliminated by a living organism. For Steviol (B1681142) Acyl Glucuronide, this involves using data from non-human in vitro systems, such as liver microsomes or hepatocytes, to predict its clearance in animal models.

In vitro studies using rat liver microsomes have shown that steviol, the precursor to Steviol Acyl Glucuronide, undergoes metabolism to form oxidative metabolites. nih.gov The intrinsic clearance of steviol was found to be significantly higher in rat liver microsomes compared to human ones, indicating species-specific differences in metabolic rates. nih.gov

To construct an IVIVE model, researchers would utilize data from such in vitro assays. The use of this compound as an internal standard in these experiments allows for precise quantification of the metabolite's formation and degradation, free from analytical interference. This in vitro clearance data can then be scaled using physiological parameters of the animal model (e.g., liver blood flow, microsomal protein content) to predict the in vivo hepatic clearance. Comparing these predictions with actual in vivo data from animal studies helps refine the models for greater predictive accuracy.

Table 1: Comparative Pharmacokinetic Parameters of Steviol Glucuronide

SpeciesParameterValueNotes
HumanExcretion RouteUrinePrimary route of elimination. mdpi.comlongdom.org
RatExcretion RouteBile -> FecesDue to a lower molecular weight threshold for biliary excretion. mdpi.comlongdom.org
HumanTmax (after Rebaudioside A)~12 hoursTime to reach maximum plasma concentration. nih.gov
HumanTmax (after Stevioside)~8 hoursTime to reach maximum plasma concentration. nih.gov
Humant1/2 (half-life)~14 hoursElimination half-life from plasma. nih.gov
RatPlasma Peak (after Steviol)~15 minutesDemonstrates rapid absorption of the aglycone. nih.gov

Stable isotope-labeled tracers are indispensable for accurately determining the absorption, distribution, metabolism, and excretion (ADME) of compounds. Studies utilizing radiolabelled steviol glycosides, such as rebaudioside A and stevioside (B1681144), have been conducted in rats to trace their disposition. mdpi.com These studies confirm that after oral administration, steviol glycosides are hydrolyzed to steviol by gut microbiota, which is then absorbed. nih.govmdpi.com

Once absorbed, steviol is transported to the liver and conjugated to form steviol glucuronide. mdpi.comresearchgate.netresearchgate.net The use of this compound in subsequent animal studies would allow for more sensitive and specific tracking via mass spectrometry. Researchers can administer a known quantity of the labeled compound and precisely measure its concentration and that of its potential downstream metabolites in various tissues (liver, kidney), plasma, urine, and feces over time. This provides a definitive map of the compound's journey through the body, highlighting primary sites of distribution and routes of elimination. In rats, steviol glucuronide is primarily eliminated via bile into the feces, whereas in humans, the main route is through urine. mdpi.comlongdom.org This critical difference, likely due to molecular weight thresholds for biliary excretion, underscores the importance of such detailed disposition studies in preclinical animal models.

Role in the Development of Surrogate Markers for Metabolic Processes

A surrogate marker is a biomarker intended to substitute for a clinical endpoint. Steviol Acyl Glucuronide is the primary metabolite of steviol glycosides found in the bloodstream and excreted after consumption. nih.govnih.gov Its concentration in plasma or urine serves as a direct and reliable indicator of exposure to and metabolism of all steviol glycosides. longdom.orgnih.gov

Recent research has focused on the biological activities of steviol and its metabolites. Studies have shown that steviol glucuronide itself can potently stimulate insulin (B600854) secretion from pancreatic islets in a glucose-dependent manner. nih.govnih.govunlp.edu.ar This suggests that the metabolite, not just the parent compounds, possesses pharmacological activity. Therefore, plasma or urine levels of Steviol Acyl Glucuronide could potentially be developed as a surrogate marker for the anti-hyperglycemic effects observed in some preclinical and clinical studies. rsc.org By using a labeled standard like this compound, assays can be developed to accurately measure the levels of the endogenous metabolite, which can then be correlated with clinical outcomes like improved glucose tolerance or insulin sensitivity.

Integration with Omics Technologies (e.g., Metabolomics, Proteomics) for Systems Biology Research

The integration of metabolomics and proteomics offers a systems-level understanding of biological responses to a specific compound. While specific research integrating this compound with omics is emerging, the framework for such studies is well-established.

In this context, this compound would be used as a tracer in metabolomics studies. After administration to an animal model, high-resolution mass spectrometry would track the labeled carbon and deuterium (B1214612) atoms. This can reveal not only the direct metabolic fate of the compound but also how its core components are incorporated into other metabolic pathways.

Simultaneously, proteomics analysis could be performed on tissues of interest (e.g., liver, pancreas). By comparing protein expression profiles between treated and control groups, researchers can identify proteins that are up- or down-regulated in response to the compound. This could include metabolic enzymes, transport proteins, or signaling proteins involved in pathways like insulin signaling or inflammation. nih.gov Combining these datasets allows for the construction of comprehensive network models that link the metabolic fate of Steviol Acyl Glucuronide to functional changes at the protein level, providing deep insights into its mechanism of action.

Future Directions in Stable Isotope Labeling Synthesis and Analytical Technologies for Complex Metabolites

The utility of compounds like this compound is dependent on advancements in both their synthesis and their detection.

Synthesis: The chemical synthesis of steviol glucuronide has been achieved, providing a basis for producing labeled versions. researchgate.net Future research will likely focus on developing more efficient, multi-step synthetic routes to introduce stable isotopes at specific, metabolically stable positions within the molecule. unimi.itdoaj.org This will improve the yield and reduce the cost of producing high-purity labeled standards, making them more accessible for widespread research.

Analytical Technologies: The analysis of acyl glucuronides presents challenges due to their potential instability in biological samples. nih.gov Future analytical advancements will focus on improving sample stabilization techniques and enhancing the sensitivity and resolution of detection methods. The use of ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS), such as Orbitrap MS, is becoming standard for the analysis of steviol glycosides and their metabolites. unimi.itresearchgate.net Continued innovation in these technologies will enable the detection of ever-lower concentrations of labeled metabolites in complex biological matrices, facilitating more detailed microdosing and pharmacokinetic studies.

Q & A

Q. How do discrepancies in transacylation rates between glucuronides and glucosides inform structure-toxicity relationships?

  • Resolution : While glucuronides generally degrade faster, dimethylated analogs (e.g., DMPA) exhibit slower glucuronide degradation (t1/2 = 23.3 h) compared to glucosides (t1/2 = 16 h). This reversal highlights steric effects overriding electronic contributions, necessitating case-specific modeling .

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